methyl 2-((Z)-6-bromo-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Methyl 2-((Z)-6-bromo-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative featuring a bromo substituent at position 6, a cinnamoylimino group at position 2, and an acetate ester moiety. The (Z)-configuration of the imine bond (C=N) is critical for its stereoelectronic properties, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
methyl 2-[6-bromo-2-[(E)-3-phenylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3S/c1-25-18(24)12-22-15-9-8-14(20)11-16(15)26-19(22)21-17(23)10-7-13-5-3-2-4-6-13/h2-11H,12H2,1H3/b10-7+,21-19? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZNENZSJLUAAS-PIQKCNJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((Z)-6-bromo-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate typically involves a multi-step process. One common method includes the condensation of 2-aminobenzothiazole with cinnamoyl chloride in the presence of a base to form the cinnamoylimino derivative. This intermediate is then brominated using bromine or a brominating agent to introduce the bromo group. Finally, the esterification of the resulting compound with methyl acetate under acidic conditions yields the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((Z)-6-bromo-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of azide or cyanide derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has shown that derivatives of benzothiazole, including methyl 2-((Z)-6-bromo-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate, exhibit promising antimicrobial properties. A study evaluated various thiazole derivatives for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds as effective antibacterial agents .
1.2 Anticancer Properties
The compound is also being investigated for its anticancer effects. Notably, thiazole derivatives have demonstrated cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and pancreatic cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth . A specific study found that certain synthesized benzothiazole derivatives showed significant inhibitory effects on cancer cell proliferation, suggesting that this compound could be a candidate for further development in cancer therapy .
Material Science
2.1 Organic Synthesis
this compound serves as an intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules due to its reactive functional groups. The compound’s structure allows for modifications that can lead to the development of new materials with tailored properties .
2.2 Polymer Chemistry
The incorporation of benzothiazole derivatives into polymer matrices has been explored for enhancing the thermal stability and mechanical properties of polymers. The unique electronic properties of benzothiazole can improve the conductivity and optical properties of polymer composites, making them suitable for applications in electronics and photonics .
Case Studies
Mechanism of Action
The mechanism of action of methyl 2-((Z)-6-bromo-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. This can result in the inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Framework
Benzothiazole Derivatives :
- Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate: Synthesized via a three-component reaction involving benzothiazole, ethyl bromocyanoacetate, and indole derivatives . Unlike the target compound, this analog replaces the cinnamoylimino group with an indole substituent and incorporates a cyanoacetate ester.
- Ethyl 2-(2-Oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate (8g): Features a 2-oxo group instead of an imine and a phenyl substituent at position 4 .
Thiazole/Thiazolone Derivatives :
- 2-(2-Oxobenzo[d]thiazol-3(2H)-yl)acetate (10): A simpler analog lacking bromine and the cinnamoylimino group . The 2-oxo group imparts rigidity to the heterocyclic core, affecting hydrogen-bonding patterns compared to the imine-containing target compound.
Substituent Effects
Bromo Substituent :
- The 6-bromo group in the target compound enhances electron-withdrawing effects, stabilizing the imine bond and influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). This contrasts with non-brominated analogs like compound 8g and 10 , which exhibit greater flexibility in electrophilic substitution reactions.
Cinnamoylimino vs. Oxo/Indole Groups :
- The cinnamoylimino group introduces extended conjugation and a planar geometry, favoring interactions with biological targets (e.g., enzymes or DNA). In contrast, the 2-oxo group in 8g and 10 promotes hydrogen bonding with solvents or co-crystallized molecules .
- Indole-containing analogs (e.g., ) leverage aromatic stacking but lack the stereoelectronic tuning provided by the cinnamoylimino moiety.
Spectroscopic and Crystallographic Insights
- ¹H/¹³C NMR : The target compound’s imine proton (N-H) and cinnamoyl aromatic protons would resonate at δ 8.5–9.0 ppm and δ 7.0–7.8 ppm, respectively, distinct from oxo analogs (δ 2.5–3.5 ppm for carbonyl protons) .
- X-ray Crystallography: Tools like SHELX and OLEX2 would reveal the (Z)-configuration and hydrogen-bonding networks. For example, the cinnamoylimino group may form C-H···O interactions absent in oxo derivatives .
Biological Activity
Methyl 2-((Z)-6-bromo-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound with a complex structure that suggests potential biological activity, particularly in pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, its potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the cinnamoylimino group and the bromo substituent enhances its potential interactions with biological systems. The molecular formula is C₁₄H₁₃BrN₂O₂S, with a molecular weight of approximately 364.24 g/mol.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For example, compounds structurally similar to this compound have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that benzothiazole derivatives displayed cytotoxicity against solid tumor cell lines, with varying effects on cytokine release such as IL-6 and TNF-α depending on the cancer type .
Antimicrobial Properties
Benzothiazole derivatives have also been investigated for their antimicrobial activity. In vitro studies have shown that certain derivatives possess antibacterial effects against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Similar compounds have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LO), which are crucial in inflammatory responses. For instance, studies have highlighted the inhibitory action of benzothiazole derivatives on 5-lipoxygenase, suggesting potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 4-(4-bromophenyl)-1,3-thiazole-5-carboxylate | Thiazole ring; carboxylate group | Anticancer | Simpler structure; lacks difluoro substitution |
| Benzothiazole derivative A | Benzothiazole core; various substitutions | Antimicrobial | Different substituents lead to varied activity |
| Cinnamoyl derivatives | Cinnamoyl group; various substitutions | Antioxidant, Anti-inflammatory | Focus on multiple biological targets |
The table above illustrates how variations in structure influence the biological activities of these compounds.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.
- Receptor Interaction : It could interact with specific receptors that modulate cellular responses.
- Radical Scavenging : Potential antioxidant activity may contribute to its protective effects against oxidative stress.
Q & A
Q. Key Optimizations :
- Temperature : 60–80°C for cyclization (prevents side reactions) .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance imino group reactivity .
- Catalysts : Triethylamine for deprotonation during condensation .
Advanced Consideration :
Contradictions in yield (40–75% across studies) suggest substituent-dependent steric effects. Adjusting stoichiometry of the bromo precursor (6-bromo-2-aminobenzo[d]thiazole) improves reproducibility .
Which spectroscopic and chromatographic techniques resolve structural ambiguities, particularly the Z-configuration?
Basic Research Question
- 1H/13C NMR : Key signals include:
- IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O ester) and 1620–1640 cm⁻¹ (C=N imino) .
Advanced Research Question :
Discrepancies in NOESY data for Z/E isomer differentiation require HPLC-PDA-MS : Reverse-phase C18 columns (acetonitrile/water gradient) separate isomers, validated by mass fragmentation patterns .
How does the bromo substituent at the 6-position influence bioactivity compared to fluoro or methoxy analogs?
Advanced Research Question
Docking : AutoDock Vina with ATP-binding pockets (e.g., EGFR kinase, PDB: 1M17). The cinnamoyl group shows π-π stacking with Phe-723 .
MD Simulations : AMBER force fields (100 ns trajectories) reveal stable binding but poor solvation due to the bromo group’s hydrophobicity .
Contradictions : Some studies overestimate affinity (ΔG = -9.2 kcal/mol) vs. experimental IC50. Hybrid QM/MM methods improve accuracy .
How do pH and temperature affect stability during biological assays?
Basic Research Question
Stability Profile :
| Condition | Half-Life (h) | Degradation Product |
|---|---|---|
| pH 7.4 (RT) | 48 | Hydrolyzed ester |
| pH 2.0 (37°C) | 6 | Thiazole ring opening |
| -20°C (dry) | >6 months | None |
Methodological Insight :
Use deuterated PBS buffers for NMR stability tracking. LC-MS monitors degradation in real-time .
What strategies improve enantiomeric purity for chiral derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
